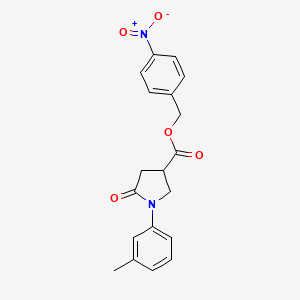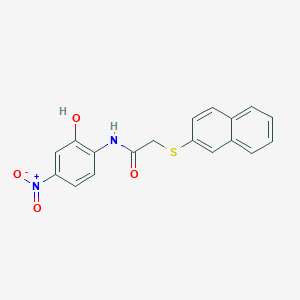
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
描述
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit several interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has been found to exhibit several interesting biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which could be useful in preventing oxidative damage to cells and tissues. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has also been found to exhibit anti-inflammatory activity, which could be useful in reducing inflammation and pain. Additionally, 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has been shown to possess antimicrobial activity, which could be useful in the treatment of various infections.
实验室实验的优点和局限性
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be increased by recrystallization. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to use in aqueous solutions. Additionally, 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has some potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. One direction is to explore its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, to better understand how it exerts its effects. Additionally, future research could focus on developing new synthesis methods for 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, to improve its yield and purity. Finally, future research could explore the potential of 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine as a lead compound for the development of new drugs with improved therapeutic properties.
科学研究应用
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has been studied extensively for its potential applications in scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory activities, which makes it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine has also been found to possess antimicrobial properties, which could be useful in the development of new antibiotics.
属性
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-2-(4-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-16(14-5-3-4-6-15(14)24-2)17(18)20(19-11)12-7-9-13(10-8-12)21(22)23/h3-10H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXSVCFBILWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2OC)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-5-methyl-2-(4-nitrophenyl)pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4191862.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191866.png)
![2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B4191872.png)
![N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4191874.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191879.png)
![3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B4191883.png)
![methyl S-benzyl-N-(2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}butanoyl)cysteinate](/img/structure/B4191899.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191903.png)
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4191906.png)
![2-(4-bromophenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4191911.png)
![2-[4-allyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4191913.png)
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4191917.png)

